Non-Emissive Luciferase Inhibition vs. D-Luciferin
Luciferin 6′-ethyl ether sodium salt acts as a potent, non-oxidizable inhibitor of firefly luciferase. In a luciferase-like enzyme assay derived from Tenebrio molitor larval fat body, the presence of 1 mM 6′-ethyl ether resulted in strong inhibition of chemiluminescence intensity, whereas D-luciferin at similar concentrations serves as the primary substrate for light production [1][2]. This inhibition is not observed with emissive luciferin analogs.
Comparator: D-Luciferin acts as emissive substrate at comparable concentration
| Evidence Dimension | Luciferase activity inhibition |
|---|---|
| Target Compound Data | 1 mM Luciferin 6′-ethyl ether sodium salt: Strong inhibition of chemiluminescence |
| Comparator Or Baseline | D-Luciferin: Substrate for light production; no inhibition at comparable concentration |
| Quantified Difference | Complete inhibition of light emission vs. active bioluminescence |
| Conditions | In vitro chemiluminescence assay using Tenebrio molitor fat body extracts; 1 mM compound concentration |
Why This Matters
This confirms the compound's utility as a selective luciferase inhibitor, essential for mechanistic studies requiring suppression of background luminescence without introducing signal from the inhibitor itself.
- [1] Colepicolo, P., et al. (1996). Larval Tenebrio molitor (Coleoptera: Tenebrionidae) Fat Body Extracts Catalyze Firefly D-Luciferin- and ATP-Dependent Chemiluminescence: A Luciferase-like Enzyme. Photochemistry and Photobiology, 63(6), 768–773. View Source
- [2] Ortiz, B., Fernandez, V. M., Sillero, M. A. G., & Sillero, A. (1995). Influence of oxygen, dehydroluciferin, luciferin and 6′-ethyl-luciferin on the synthesis of adenosine(5′)tetraphospho(5′)adenosine (Ap₄A) by firefly luciferase. Journal of Photochemistry and Photobiology B: Biology, 29(1), 33–36. View Source
